2-(2,4,6-Trimethylphenoxy)oxane
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Overview
Description
2-(2,4,6-Trimethylphenoxy)oxane is an organic compound characterized by the presence of a phenoxy group substituted with three methyl groups at positions 2, 4, and 6, attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylphenoxy)oxane typically involves the reaction of 2,4,6-trimethylphenol with an oxane derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 70°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylphenoxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2,4,6-Trimethylphenoxy)oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylphenoxy)oxane involves its interaction with molecular targets through various pathways. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: A precursor in the synthesis of 2-(2,4,6-Trimethylphenoxy)oxane.
Oxane: The parent compound of the oxane ring present in this compound.
Tetrahydropyran: Another cyclic ether with similar structural features.
Uniqueness
This compound is unique due to the presence of both the trimethylphenoxy group and the oxane ring, which confer distinct chemical and physical properties
Properties
CAS No. |
94800-75-6 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenoxy)oxane |
InChI |
InChI=1S/C14H20O2/c1-10-8-11(2)14(12(3)9-10)16-13-6-4-5-7-15-13/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
RYRNOZDEQLDHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2CCCCO2)C |
Origin of Product |
United States |
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